(4-Methylphenyl)(4-nitrophenyl)diazene

Description

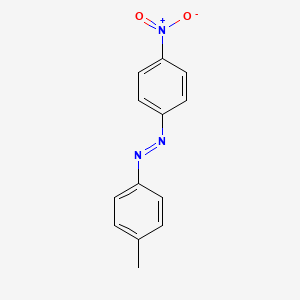

(4-Methylphenyl)(4-nitrophenyl)diazene is an azo compound characterized by two para-substituted phenyl groups linked via a diazene (–N=N–) bridge. Its molecular formula is C₁₃H₁₁N₃O₂, with a molecular weight of 241.25 g/mol. The 4-methylphenyl group (electron-donating) and 4-nitrophenyl group (electron-withdrawing) create a unique electronic environment, influencing its chemical reactivity, solubility, and biological activity. This compound is structurally related to azobenzene derivatives, which are widely studied for applications in pharmaceuticals, dyes, and materials science .

Structure

3D Structure

Properties

CAS No. |

32968-59-5 |

|---|---|

Molecular Formula |

C13H11N3O2 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(4-methylphenyl)-(4-nitrophenyl)diazene |

InChI |

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)14-15-12-6-8-13(9-7-12)16(17)18/h2-9H,1H3 |

InChI Key |

ILLZCQXUVXWGJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(4-nitrophenyl)diazene typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 4-methylaniline. The reaction conditions generally include:

Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 4-methylaniline in an alkaline medium to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(4-nitrophenyl)diazene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.

Major Products Formed

Reduction: (4-Methylphenyl)(4-aminophenyl)diazene.

Oxidation: (4-Carboxyphenyl)(4-nitrophenyl)diazene.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

Azo compounds, including (4-Methylphenyl)(4-nitrophenyl)diazene, are increasingly recognized for their potential pharmacological activities. The incorporation of heterocyclic moieties into azo dye structures has been shown to enhance their bioactive properties. Research has indicated that azo dyes can exhibit a range of biological activities including:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogenic bacteria. Studies have shown that modifications in the azo structure can lead to improved antibacterial properties, making them candidates for developing new antimicrobial agents .

- Anticancer Properties : Azo compounds are being explored for their anticancer potential. The introduction of specific substituents can enhance their ability to inhibit cancer cell proliferation .

- Anti-inflammatory Effects : Research indicates that certain azo derivatives can modulate inflammatory pathways, presenting opportunities for therapeutic applications in inflammatory diseases .

Dye and Pigment Industry

This compound is primarily recognized for its role as a dye precursor. Azo dyes constitute over 50% of all commercial dyes used in textiles, inks, and plastics. The vibrant colors and stability of these dyes make them suitable for various applications:

- Textile Dyes : The compound is utilized in the textile industry due to its ability to produce bright and long-lasting colors. Its stability under light and washing conditions is particularly advantageous .

- Inkjet Printing : Azo dyes are also employed in ink formulations for inkjet printing, providing high-quality color reproduction and durability .

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials:

- Polymer Chemistry : Azo compounds can be integrated into polymer matrices to impart color and functionality. Their photochemical properties allow for the development of photoresponsive materials that can change properties upon exposure to light .

- Sensors : The compound's ability to undergo redox reactions makes it a candidate for use in chemosensing applications where detection of specific ions or molecules is required .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing novel azo derivatives from this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the diazene structure enhanced the compounds' efficacy against these pathogens, suggesting potential applications in developing new antibiotics .

Case Study 2: Photochemical Properties

Research conducted on the photochemical behavior of this compound revealed its capacity to undergo photodegradation under UV light, leading to the formation of reactive intermediates. This property was exploited in developing photoresponsive polymers that change color upon UV exposure, showcasing its utility in smart materials .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial, anticancer, anti-inflammatory | Enhanced bioactivity through structural modifications |

| Dye Industry | Textile dyes, ink formulations | Bright colors, stability under various conditions |

| Material Science | Polymer chemistry, sensors | Photoresponsive materials with tunable properties |

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(4-nitrophenyl)diazene involves its interaction with molecular targets through the diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can also participate in electron transfer reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the phenyl rings significantly alter the electronic properties and steric profile of diazenes. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Para Positions) |

|---|---|---|---|

| (4-Methylphenyl)(4-nitrophenyl)diazene | C₁₃H₁₁N₃O₂ | 241.25 | –CH₃, –NO₂ |

| (4-Methoxyphenyl)(4-nitrophenyl)diazene | C₁₃H₁₁N₃O₃ | 257.25 | –OCH₃, –NO₂ |

| (4-Nitrophenyl)phenyldiazene | C₁₂H₉N₃O₂ | 227.22 | –H, –NO₂ |

| (4-Methylphenyl)phenyldiazene | C₁₃H₁₂N₂ | 196.25 | –CH₃, –H |

- Electronic Effects: The nitro group (–NO₂) enhances electrophilicity, facilitating reduction reactions (e.g., catalytic hydrogenation to amines) , while methyl (–CH₃) and methoxy (–OCH₃) groups donate electrons, increasing stability and altering redox potentials .

- Crystal Packing : Substituents like –Br, –Cl, and –F in analogs (e.g., compounds 4–6 in ) influence molecular packing via halogen bonding and van der Waals interactions, as shown in Hirshfeld surface analyses .

TNF-α Inhibition

In a 2014 study, diazenes with 4-nitrophenyl and 4-methylphenyl groups exhibited comparable TNF-α inhibitory activity, suggesting that para-substitution optimizes steric and electronic interactions with biological targets .

Anti-HIV Activity and Cytotoxicity

Aryl AZT α-aryl-α-hydroxyphosphonates with 4-nitrophenyl or 4-methylphenyl substituents showed similar anti-HIV potency (EC₅₀ = 0.01–0.06 µM) and cytotoxicity (30–50 µM), implying shared metabolic pathways despite differing substituents .

Target Similarity

- (4-Methoxyphenyl)diazene derivatives exhibited 20% similarity to (4-methylphenyl)diazene analogs in ligand-gated ion channel interactions, highlighting subtle substituent effects on target binding .

- Bromo-, chloro-, and fluoro-substituted diazenes showed higher similarity to G protein-coupled receptors than unsubstituted analogs .

Physicochemical Properties

- Solubility: Nitro groups enhance polarity but reduce solubility in nonpolar solvents compared to methyl or methoxy substituents .

- Spectroscopy : IR spectra of methoxy-substituted diazenes (e.g., 4-methoxyphenyl-phenyldiazene) show distinct C–O stretching vibrations (~1250 cm⁻¹), absent in methyl or nitro analogs .

Reactivity and Catalytic Behavior

- Reduction Reactions: The 4-nitrophenyl group in diazenes is reduced to 4-aminophenyl derivatives via a diazene intermediate, a process catalyzed by gold nanoclusters . Methyl-substituted analogs lack this reactivity.

- Thermal Stability : Electron-withdrawing nitro groups decrease thermal stability compared to electron-donating methyl or methoxy groups .

Biological Activity

(4-Methylphenyl)(4-nitrophenyl)diazene, also known as C13H11N3O2, is a diazene compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of two aromatic rings connected by a diazene (-N=N-) linkage. The presence of a methyl group and a nitro group enhances its reactivity and influences its biological interactions. The compound has been classified under azo compounds, which are known for their diverse applications in pharmaceuticals and materials science due to their electronic properties and ability to undergo photochemical transformations .

Antimicrobial Properties

Research indicates that diazene derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial and antifungal properties of compounds structurally similar to this compound. These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Table 1: Antimicrobial Activity of Diazene Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Similar Azo Compound | P. aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The nitro group is believed to play a crucial role in this mechanism by facilitating electron transfer processes that lead to oxidative stress in tumor cells .

Case Study: Induction of Apoptosis in Cancer Cells

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage. The IC50 value for this compound was determined to be approximately 25 µM for breast cancer cells, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The nitro group enhances the compound's ability to generate ROS, leading to cellular damage and apoptosis in cancer cells.

- Interference with Cellular Signaling : Diazene compounds can disrupt signaling pathways involved in cell proliferation and survival, further contributing to their anticancer effects.

- Antimicrobial Mechanism : The structural features allow for interaction with bacterial membranes, leading to membrane disruption and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.